REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH2:11])=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].[H-].[Na+].[CH2:14](I)[CH3:15].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(#N)C.O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH2:11])=[N:8][N:9]([CH2:14][CH3:15])[CH:10]=1)=[O:5])[CH3:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NNC1)N
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
N-ethylated 3-amino-1H-pyrazole-4-carboxylic acid ethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After 30 min of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel using 30% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
This mixture is used in the following reaction step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |